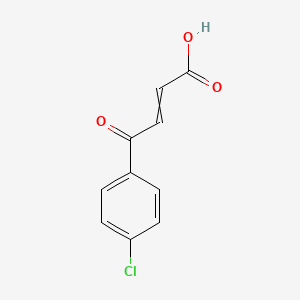

4-(4-Chlorophenyl)-4-oxobut-2-enoic acid

Description

4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is a chlorinated aromatic compound featuring a conjugated α,β-unsaturated ketone-carboxylic acid system. Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 225.63 g/mol. The compound consists of a but-2-enoic acid backbone substituted at the 4-position with a 4-chlorophenyl group and an oxo group. The chlorine atom on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and biological interactions. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing heterocyclic derivatives and pharmacologically active molecules .

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) |

InChI Key |

VQVQEUFKSRHRCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.

Substitution: Formation of 4-aminobenzoyl acrylic acid or 4-thiobenzoyl acrylic acid.

Scientific Research Applications

Chemistry: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and resins to enhance their properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural analogs of 4-(4-chlorophenyl)-4-oxobut-2-enoic acid, highlighting key substituents and physicochemical differences:

Key Observations :

- Bromine substitution () enhances van der Waals interactions in protein binding, improving inhibitory activity.

- Electron-Withdrawing Groups: The nitro group in (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid () increases electrophilicity, making it more reactive in nucleophilic additions compared to the chloro analog.

- Aromatic System Extension : The naphthyl derivative () exhibits fluorescence due to extended conjugation, enabling applications in analytical chemistry.

Comparative Insights :

- Antinociceptive Activity: The chloro-phenyl derivative’s thiophene-carboxylate analogs () show superior pain-relief effects compared to nitro- or methyl-substituted compounds, likely due to enhanced lipophilicity and CNS penetration.

- Enzyme Inhibition: Bromo-chloro anilino analogs () exhibit stronger FABP4 binding than the parent compound, emphasizing the role of halogen positioning in target engagement.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid, and how are intermediates characterized?

The compound is typically synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and a suitable diketene derivative (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key intermediates like (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid ethyl ester can be isolated and characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and IR spectroscopy to verify carbonyl stretching (~1700 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm. A comparative table of synthetic methods is provided below:

| Method | Yield (%) | Reaction Conditions | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 65–75 | EtOH, RT, 12 h | NMR, IR, HPLC | |

| Microwave-Assisted | 80–85 | 100°C, 30 min, DMF | LC-MS, X-ray Diffraction |

Q. How can researchers distinguish between the (E)- and (Z)-isomers of this compound?

Isomeric differentiation relies on ¹H NMR coupling constants (J values) of the α,β-unsaturated system. The (E)-isomer exhibits a higher coupling constant (J = 12–16 Hz) due to trans-vicinal protons, while the (Z)-isomer shows lower values (J = 6–10 Hz). NOESY experiments can further confirm spatial proximity of substituents in the (Z)-form . For unambiguous identification, single-crystal X-ray diffraction is recommended, as demonstrated in analogous oxobut-2-enoic acid derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR vs. NMR) for this compound derivatives be resolved?

Discrepancies often arise from tautomerism (keto-enol equilibria) or solvent-dependent conformational changes. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use computational chemistry (DFT calculations) to predict dominant tautomers and compare with experimental IR carbonyl peaks (~1680–1720 cm⁻¹) .

- Validate with solid-state IR to eliminate solvent effects .

Example case: A study on 4-oxobut-2-enoic acid derivatives showed keto-enol tautomerism in DMSO-d₆, resolved by 2D NMR and DFT .

Q. What strategies optimize the reaction yield of this compound under green chemistry principles?

- Catalyst Selection : Use biodegradable catalysts like lipases or Amberlyst-15 instead of traditional bases (e.g., piperidine) to reduce waste .

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 70%) .

- Flow Chemistry : Continuous flow reactors enhance mass transfer and scalability while minimizing side reactions (e.g., decarboxylation) .

Q. How do researchers design bioactivity studies for this compound derivatives?

Focus on structure-activity relationships (SAR) guided by:

- Molecular Docking : Predict interactions with targets like cyclooxygenase-2 (COX-2) or kynurenine-3-hydroxylase using the chlorophenyl group’s electron-withdrawing effects .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .

- Metabolic Stability : Assess pharmacokinetics using liver microsome assays to evaluate CYP450-mediated degradation .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC-PDA .

- Mass Spectrometry : Identify degradation products (e.g., decarboxylated or hydrolyzed derivatives) using LC-QTOF-MS .

- Kinetic Modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.